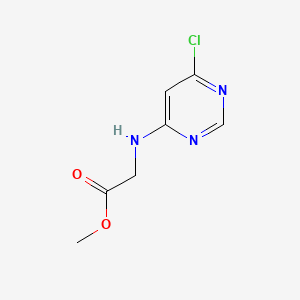Methyl (6-chloropyrimidin-4-yl)glycinate
CAS No.: 1086386-57-3
Cat. No.: VC2548940
Molecular Formula: C7H8ClN3O2
Molecular Weight: 201.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1086386-57-3 |
|---|---|
| Molecular Formula | C7H8ClN3O2 |
| Molecular Weight | 201.61 g/mol |
| IUPAC Name | methyl 2-[(6-chloropyrimidin-4-yl)amino]acetate |
| Standard InChI | InChI=1S/C7H8ClN3O2/c1-13-7(12)3-9-6-2-5(8)10-4-11-6/h2,4H,3H2,1H3,(H,9,10,11) |
| Standard InChI Key | OGNLKIOVRIFRKV-UHFFFAOYSA-N |
| SMILES | COC(=O)CNC1=CC(=NC=N1)Cl |
| Canonical SMILES | COC(=O)CNC1=CC(=NC=N1)Cl |
Introduction
Chemical Identity and Structure
Methyl (6-chloropyrimidin-4-yl)glycinate is identified by the Chemical Abstracts Service (CAS) number 1086386-57-3 and has a molecular formula of C7H8ClN3O2 . The compound has a molecular weight of 201.61 g/mol, as calculated based on its atomic composition . Structurally, it belongs to the class of pyrimidine derivatives, featuring a pyrimidine ring with a chlorine substituent at position 6 and a glycinate methyl ester group at position 4.
The IUPAC name for this compound is methyl 2-[(6-chloropyrimidin-4-yl)amino]acetate, which precisely describes its chemical structure . The molecule consists of a 6-chloropyrimidine core with an amino acetate methyl ester side chain attached at the 4-position. This specific arrangement of atoms contributes to its unique chemical reactivity and potential biological interactions.
Structural Representation
The 2D structural representation of Methyl (6-chloropyrimidin-4-yl)glycinate reveals the spatial arrangement of atoms within the molecule . The pyrimidine ring serves as the core structure, with nitrogen atoms at positions 1 and 3. The chlorine atom at position 6 of the pyrimidine ring and the glycinate methyl ester group at position 4 are key structural features that define this compound's chemical identity and potential reactivity patterns.
The compound can also be represented using various chemical notation systems:
These notations provide standardized ways to represent the compound's structure in databases and chemical literature, facilitating its identification and comparison with related structures.
Comparative Analysis
Related Compounds
Several structurally related compounds appear in the search results, allowing for comparative analysis:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Relationship |
|---|---|---|---|---|
| Methyl (6-chloropyrimidin-4-yl)glycinate | 1086386-57-3 | C7H8ClN3O2 | 201.61 g/mol | Reference compound |
| 1-(2-Amino-6-chloropyrimidin-4-yl)azetidin-3-ol | 1390516-14-9 | C7H8ClN3O | Unknown | Different substituent at position 4 |
| (6-Chloropyrimidin-4-yl)methanol | 1025351-41-0 | C5H5ClN2O | 144.56 g/mol | Simpler structure with hydroxymethyl group |
Each of these related compounds shares the 6-chloropyrimidine core structure but differs in the substituents at the 4-position, potentially leading to different chemical properties and biological activities.
Structural Variations and Their Impact
The structural differences between Methyl (6-chloropyrimidin-4-yl)glycinate and its analogs can significantly influence their chemical and biological properties:
-
The glycinate methyl ester group in Methyl (6-chloropyrimidin-4-yl)glycinate introduces an ester functionality, which affects solubility, hydrolytic stability, and potential interactions with biological targets.
-
The presence of the secondary amine linkage in Methyl (6-chloropyrimidin-4-yl)glycinate creates a flexible connection between the pyrimidine core and the ester group, potentially allowing for conformational adaptability in binding to biological targets.
-
Compounds with different substituents at the 4-position of the pyrimidine ring may exhibit varied electronic properties, affecting their reactivity and biological interactions.
Analytical Methods and Characterization
Identification Methods
Methyl (6-chloropyrimidin-4-yl)glycinate can be identified and characterized using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the hydrogen and carbon atoms in the molecule, confirming its structure.
-
Mass Spectrometry: Useful for determining the molecular weight and fragmentation pattern, which can serve as a fingerprint for identification.
-
Infrared Spectroscopy: Can identify functional groups such as the ester carbonyl, amine, and aromatic ring structures.
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume